molecular formula C18H16FN5O2 B2728617 1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1021108-77-9

1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2728617
CAS No.: 1021108-77-9
M. Wt: 353.357
InChI Key: IZLCBTGXPWQHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H16FN5O2 and its molecular weight is 353.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound has been explored in various research contexts, primarily focusing on its synthesis and potential applications in fields such as antimicrobial and anticancer activities, as well as in materials science for its unique properties.

  • Antimicrobial and Anticancer Activities : Research has shown the synthesis of new pyridines and urea derivatives, exploring their antimicrobial and anticancer activities. These studies involve the creation of compounds through complex chemical reactions and assessing their biological activities against various bacterial strains and cancer cell lines (Elewa et al., 2021); (Azab et al., 2013).

  • Inhibition Studies and Binding Mechanisms : The compound has been associated with NMR and quantum chemical studies to understand its complexation behavior and the effect of substituent on these interactions. These studies provide insights into the molecular structure and potential functional applications of the compound in various fields, including pharmaceuticals (Ośmiałowski et al., 2013).

  • Electrochromic Properties : In materials science, the compound has been explored for enhancing the electrochromic properties of conducting polymers via copolymerization. This research demonstrates the potential of the compound in developing advanced materials with novel optical properties, which can be applied in various technological applications, such as smart windows and display technologies (Türkarslan et al., 2007).

  • Antioxidant Activity : The compound has been synthesized and evaluated for its antioxidant activity, indicating its potential in combating oxidative stress, a key factor in various diseases and aging processes. This line of research contributes to the development of new antioxidants that can be used in pharmaceuticals and nutraceuticals (George et al., 2010).

  • Electron Transport Layer in Solar Cells : The application of urea-doped compounds as electron transport layers in polymer solar cells highlights the role of this chemical compound in improving the efficiency and performance of renewable energy technologies. This research opens up new avenues for the development of high-performance solar cells with enhanced stability and efficiency (Wang et al., 2018).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c19-14-1-3-15(4-2-14)22-18(26)21-11-12-24-17(25)6-5-16(23-24)13-7-9-20-10-8-13/h1-10H,11-12H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLCBTGXPWQHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.